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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-
(Methylthio)oxazolo[4,5-b]pyridine

Abstract
The fused heterocyclic scaffold, 2-(Methylthio)oxazolo[4,5-b]pyridine, represents a

cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this

molecule provides a versatile platform for the development of novel therapeutic agents

targeting a wide array of human diseases.[1] Its strategic combination of a pyridine ring, an

oxazole ring, and a synthetically malleable methylthio group allows for precise structural

modifications to fine-tune biological activity and pharmacokinetic properties. This guide offers

an in-depth exploration of the core physicochemical properties, spectroscopic profile, chemical

reactivity, and synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine. We will delve into the

causality behind its synthetic routes and its functional role in the design of next-generation

kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, providing researchers

and drug development professionals with a comprehensive resource for leveraging this potent

scaffold.

Molecular Structure and Core Physicochemical
Properties
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The foundational characteristics of a molecule dictate its behavior in both chemical and

biological systems. Understanding these properties is the first step in rational drug design.

Chemical Identity
The unambiguous identification of 2-(Methylthio)oxazolo[4,5-b]pyridine is established by its

chemical formula, molecular weight, and registry numbers.

Diagram 1: Chemical Structure of 2-(Methylthio)oxazolo[4,5-b]pyridine

A 2D representation of 2-(Methylthio)oxazolo[4,5-b]pyridine.

Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.

These parameters are critical for predicting its behavior in various solvents, its ability to cross

biological membranes, and its general handling and storage requirements.

Property Value Source

CAS Number 169205-95-2 [2][3]

Molecular Formula C₇H₆N₂OS [4]

Molecular Weight 166.2 g/mol [1][4]

Appearance White solid/powder [2]

Melting Point 59-62 °C [5]

Boiling Point 288.5 °C at 760 mmHg [5]

Purity ≥97-99% (Typical commercial) [2]

Storage
Store at room temperature,

sealed in a dry environment

Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of 2-
(Methylthio)oxazolo[4,5-b]pyridine. While specific spectra are proprietary to manufacturers,
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data from chemical suppliers and databases confirm the structure through techniques like

NMR, IR, and mass spectrometry.[6]

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl

protons of the thioether group (a singlet, likely around δ 2.5-3.0 ppm) and distinct aromatic

protons from the pyridine ring.

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbons of the

fused heterocyclic rings, and the key C2 carbon of the oxazole ring bonded to the sulfur

atom.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)

corresponding to the molecular weight of 166.2.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands

for C=N, C=C, and C-O stretching within the heterocyclic core.

Synthesis and Mechanistic Considerations
The construction of the oxazolo[4,5-b]pyridine scaffold is a well-established process in organic

chemistry, with several reliable routes available. The choice of method often depends on the

desired scale, available starting materials, and tolerance for functional groups.

Primary Synthetic Pathway: Thiocarbamate Formation
and S-Methylation
The most common and efficient laboratory-scale synthesis begins with the commercially

available 2-amino-3-hydroxypyridine. This method is favored for its high yields and operational

simplicity.[1]

Step-by-Step Protocol:

Dithiocarbamate Formation: 2-amino-3-hydroxypyridine is reacted with carbon disulfide

(CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium

hydroxide (NaOH), in a polar solvent like ethanol or methanol. The proximate amino and

hydroxyl groups cyclize onto the carbon disulfide to form a dithiocarbamate intermediate.
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In-Situ S-Methylation: Without isolating the intermediate, an electrophilic methylating agent,

such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added directly to the

reaction mixture. This results in the S-methylation of the dithiocarbamate, followed by

cyclization and elimination to yield the final product, 2-(Methylthio)oxazolo[4,5-b]pyridine.

[1]

Workup and Purification: The reaction mixture is typically neutralized, and the crude product

precipitates. It can then be collected by filtration and purified by recrystallization or column

chromatography.

Diagram 2: Primary Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine

2-Amino-3-hydroxypyridine

1. CS₂, KOH
2. CH₃I

2-(Methylthio)oxazolo[4,5-b]pyridine

Click to download full resolution via product page

A simplified workflow for the primary synthesis route.

Alternative Pathway: Acid-Catalyzed Condensation
An alternative approach involves the direct condensation of 2-amino-3-hydroxypyridine with a

suitable carboxylic acid derivative.[1] To install the methylthio group, a reagent like

methylthioacetic acid could be used. This reaction is typically promoted by a strong acid and

dehydrating agent, such as polyphosphoric acid (PPA), or by using a solid-supported catalyst

like silica-supported perchloric acid (HClO₄·SiO₂), which simplifies workup and aligns with

green chemistry principles.[1][7]
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Expertise & Causality: The two-step dithiocarbamate route is often preferred due to the high

reactivity and commercial availability of carbon disulfide and methyl iodide. The acid-catalyzed

condensation, while more direct, may require harsher conditions (elevated temperatures) and

the synthesis of specialized carboxylic acid derivatives, potentially lowering the overall

efficiency for this specific substitution pattern.

Chemical Reactivity and Synthetic Utility
The true power of 2-(Methylthio)oxazolo[4,5-b]pyridine in drug discovery lies in its

predictable and versatile reactivity. The 2-methylthio group is not merely a static substituent; it

is a key functional handle for molecular diversification.

Nucleophilic Aromatic Substitution (SₙAr)
The methylthio (-SCH₃) group is an excellent leaving group, making the C2 position of the

oxazole ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its

use as a synthetic intermediate.[1]

Mechanism: Electron-withdrawing effects from the heterocyclic system activate the C2

position. Nucleophiles, such as primary or secondary amines, can readily displace the

methylthio group to forge new C-N bonds, yielding a diverse library of 2-amino-oxazolo[4,5-

b]pyridines.

Application: This reaction is fundamental for structure-activity relationship (SAR) studies. By

systematically introducing different amines, researchers can probe the binding pocket of a

biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Oxidation of the Sulfur Atom
The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding

sulfoxide or sulfone.[1]

Reagents: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or

hydrogen peroxide (H₂O₂). The degree of oxidation (to sulfoxide or sulfone) can be

controlled by the stoichiometry of the oxidant and the reaction conditions.
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Impact: Oxidation significantly alters the electronic and steric properties of the substituent.

The resulting sulfoxides and sulfones are more polar and can act as hydrogen bond

acceptors, which can lead to dramatic changes in biological activity and solubility.[1]

Diagram 3: Key Reactions of 2-(Methylthio)oxazolo[4,5-b]pyridine

2-(Methylthio)oxazolo[4,5-b]pyridine

2-Amino Derivative  R¹R²NH (SₙAr)

Sulfoxide/Sulfone Derivative

  [O] (e.g., m-CPBA)

Click to download full resolution via product page

Versatility of the methylthio group as a synthetic handle.

Transition Metal-Catalyzed Cross-Coupling
While the methylthio group is typically used in substitution reactions, the pyridine portion of the

scaffold can be functionalized using transition metal catalysis. If a halo-substituted version of

the scaffold is used, powerful C-C and C-N bond-forming reactions like Suzuki and Heck

couplings can be employed to introduce further complexity.[4]

Applications in Drug Discovery and Medicinal
Chemistry
The oxazolo[4,5-b]pyridine scaffold is prevalent in compounds with significant biological activity.

The 2-methylthio derivative serves as a crucial starting point for many of these.

Anti-Inflammatory Agents: Derivatives have been identified as potent modulators of the α7

nicotinic acetylcholine receptor (α7 nAChR) and inhibitors of Glycogen Synthase Kinase-3β

(GSK-3β).[4] GSK-3β inhibitors, in particular, have shown promising in vivo anti-inflammatory

effects by reducing levels of pro-inflammatory cytokines like TNF-α and IL-6.[4]
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Antibacterial Agents: The scaffold is considered an analogue of purine bases (adenine and

guanine), suggesting it may interfere with nucleic acid synthesis or inhibit key bacterial

enzymes like DNA gyrase.[8] Derivatives have demonstrated potent activity against

pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][7][8]

Antitumor Agents: Researchers have designed and synthesized 2-(substituted-

phenyl)oxazolo[4,5-b]pyridine derivatives that function as inhibitors of human DNA

topoisomerase IIα (hTopo IIα), a critical target in cancer therapy.[9]

Antiparasitic Research: Analogues of this scaffold have emerged as promising lead

compounds in the fight against trypanosomiasis.[4]

Conclusion
2-(Methylthio)oxazolo[4,5-b]pyridine is far more than a simple heterocyclic compound; it is a

validated and highly valuable platform for innovation in drug discovery. Its robust synthesis,

predictable reactivity, and the proven biological relevance of its derivatives make it an

indispensable tool for medicinal chemists. The strategic importance of the 2-methylthio group

as a versatile functional handle allows for the rapid generation of compound libraries,

accelerating the hit-to-lead optimization process. As researchers continue to explore novel

biological targets, the utility of this privileged scaffold is poised to expand, cementing its role in

the development of future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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